3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one
Overview
Description
3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.12665706 g/mol and the complexity rating of the compound is 395. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in sphingolipid biosynthesis .
Mode of Action
It can be inferred from related studies that the compound might inhibit the function of its targets, leading to changes in the biochemical processes .
Biochemical Pathways
The compound potentially affects the sphingolipid biosynthesis pathway . Sphingolipids are essential components of cell membranes and have roles in signaling pathways. Inhibition of this pathway can lead to significant downstream effects, including changes in cell membrane composition and disruption of cellular signaling .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might cause changes in cell membrane composition and disrupt cellular signaling .
Properties
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-13-2-4-14(5-3-13)7-11-12(17)10(16)6-9(8-15)18-11/h6,15,17H,2-5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWVBIPBALSSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321063 | |
Record name | 3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90293-63-3 | |
Record name | NSC369313 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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